
Hesperadin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hesperadin hydrochloride is a small-molecule inhibitor primarily known for its role in inhibiting Aurora B kinase, a protein involved in cell division
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hesperadin hydrochloride is synthesized through a multi-step process involving the formation of an indolinone core The synthesis typically begins with the preparation of an aniline derivative, which undergoes a series of reactions including condensation, cyclization, and halogenation to form the indolinone structure
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is scaled up in a controlled environment to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: Hesperadin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Hesperadin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Investigates the role of Aurora B kinase in cell division and its potential as a target for cancer therapy.
Medicine: Explores its therapeutic potential in treating cancers and cardiovascular diseases by inhibiting specific kinases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase-related pathways.
Mecanismo De Acción
Hesperadin hydrochloride exerts its effects by specifically inhibiting Aurora B kinase. This kinase plays a crucial role in the regulation of mitosis, and its inhibition leads to defects in chromosome alignment and segregation. The compound binds to the ATP-binding site of Aurora B kinase, preventing its activation and subsequent phosphorylation of target proteins. This disruption in kinase activity ultimately results in cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
VX-680: Another Aurora kinase inhibitor with a similar mechanism of action.
ZM447439: Inhibits Aurora B kinase and affects cell division processes.
Barasertib: Targets Aurora B kinase and is used in cancer research.
Uniqueness of Hesperadin Hydrochloride: this compound is unique due to its dual functionality in both cancer therapy and cardiovascular disease treatment. Unlike other inhibitors, it has shown potential in ameliorating cardiac ischemia/reperfusion injury while also exhibiting antitumor activity. This dual role makes it a promising candidate for further research and development in multiple therapeutic areas.
Propiedades
Fórmula molecular |
C29H33ClN4O3S |
|---|---|
Peso molecular |
553.1 g/mol |
Nombre IUPAC |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C29H32N4O3S.ClH/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33;/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3;1H |
Clave InChI |
BFJJYYIHDCLOIB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
SMILES canónico |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


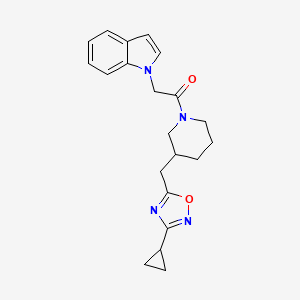
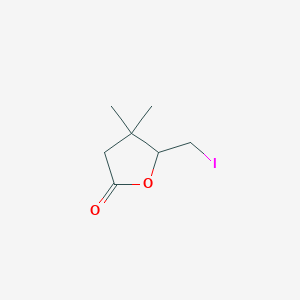
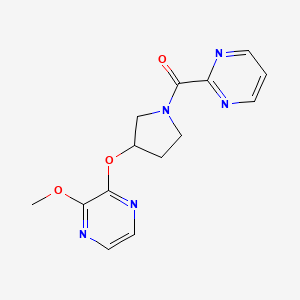
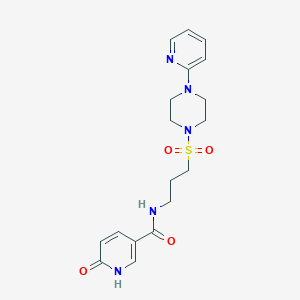
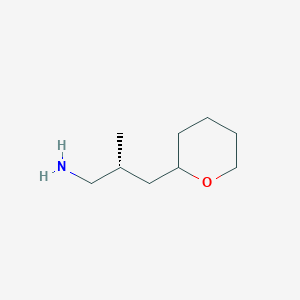
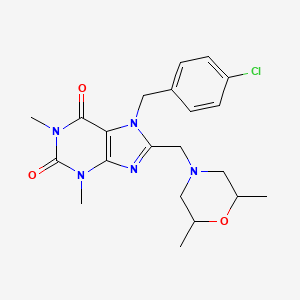
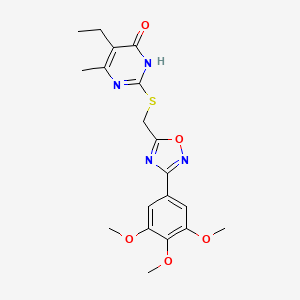
![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)
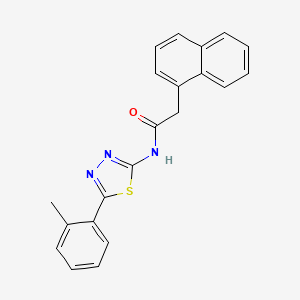


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)
